CIGB-300 vs. CX-4945: Differential Selectivity and Impact on CK2 Substrate Phosphorylation in Solid Tumor Cells
CIGB-300 demonstrates a fundamentally different selectivity profile compared to the ATP-competitive inhibitor CX-4945 (Silmitasertib). While CX-4945 broadly inhibits CK2 activity across all substrates, CIGB-300 selectively inhibits the phosphorylation of a specific subset of CK2 substrates, most notably B23/Nucleophosmin (NPM1). This differential selectivity is a direct consequence of CIGB-300's unique substrate-competitive mechanism, which is not observed with CX-4945. Quantitative phosphoproteomic analysis revealed that CIGB-300 impairs CK2-mediated phosphorylation of B23/NPM1 in a dose-dependent manner both in vitro and in vivo, as demonstrated using recombinant GST fusion proteins and metabolic labeling approaches [1]. In contrast, CX-4945 does not exhibit this substrate-specific selectivity [2].
| Evidence Dimension | Selectivity for CK2 Substrate Phosphorylation |
|---|---|
| Target Compound Data | Selectively inhibits phosphorylation of B23/NPM1; dose-dependent inhibition demonstrated in vitro and in vivo |
| Comparator Or Baseline | CX-4945 (ATP-competitive inhibitor) - Inhibits CK2 activity globally across substrates; no specific substrate selectivity observed |
| Quantified Difference | Qualitative differential selectivity pattern: CIGB-300 targets specific CK2 substrates (e.g., B23/NPM1), whereas CX-4945 exhibits broad, global inhibition of CK2-mediated phosphorylation [2]. |
| Conditions | In vitro (recombinant GST fusion protein assays) and in vivo (metabolic labeling in tumor cells) |
Why This Matters
This differential selectivity is critical for researchers investigating the specific role of CK2-substrate interactions in oncogenesis, as CIGB-300 allows for targeted disruption of specific signaling nodes rather than global CK2 inhibition, which may yield different biological outcomes and therapeutic windows.
- [1] Perera Y, et al. Anticancer peptide CIGB-300 binds to nucleophosmin/B23, impairs its CK2-mediated phosphorylation, and leads to apoptosis through its nucleolar disassembly activity. Mol Cancer Ther. 2009;8(5):1189-1198. View Source
- [2] Borgo C, Ruzzene M. Role of protein kinase CK2 in antitumor drug resistance. J Exp Clin Cancer Res. 2019;38:287. View Source
